![molecular formula C13H10N2O4 B12875189 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a nitrovinyl group attached to a pyrrole ring, which is further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the formation of the pyrrole ring and subsequent attachment of the benzoic acid group. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) in the presence of iron (Fe) or aluminum chloride (AlCl₃) can facilitate substitution reactions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and halogenated derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses. This inhibition is achieved through the interaction of the nitrovinyl group with key proteins in the pathway, leading to reduced activation of inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Nitrovinyl)thiophene: Similar in structure but contains a thiophene ring instead of a pyrrole ring.
2-(2-Nitrovinyl)furan: Contains a furan ring and exhibits different electronic properties.
Uniqueness
3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of a nitrovinyl group with a pyrrole and benzoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H10N2O4 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-3-1-4-12(9-10)14-7-2-5-11(14)6-8-15(18)19/h1-9H,(H,16,17)/b8-6+ |
InChI-Schlüssel |
CYNCWVWKWZDOOE-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C/[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


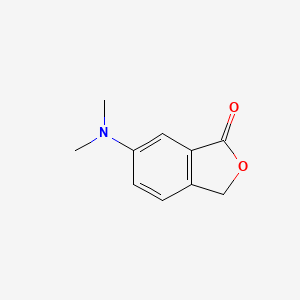
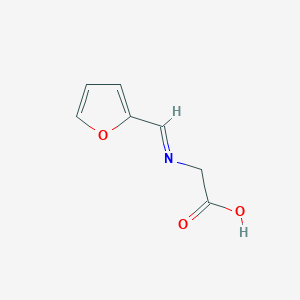



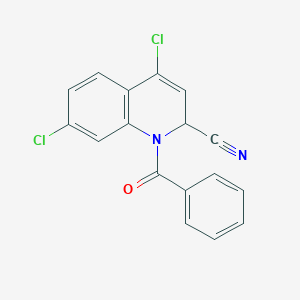
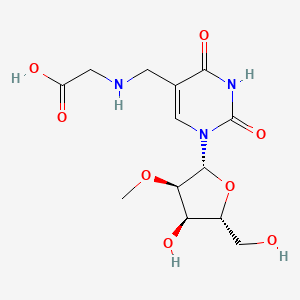


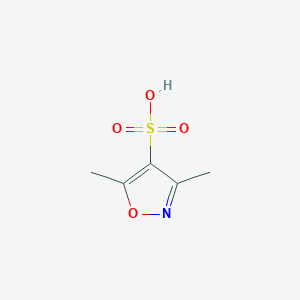
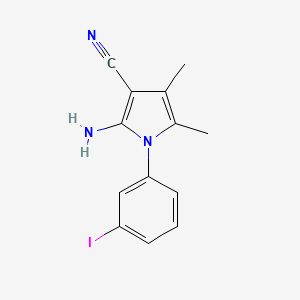
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)

![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
